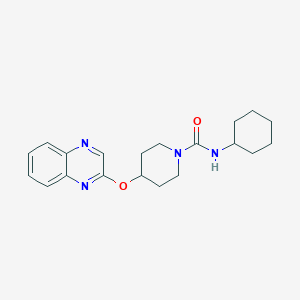

N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide" is a quinoxalin-2-carboxamide derivative, a class of compounds that have been extensively studied for their pharmacological properties. Quinoxalin-2-carboxamides have been designed to meet the pharmacophoric requirements of 5-HT3 receptor antagonists, which are of interest in the treatment of various conditions including depression and gastrointestinal disorders .

Synthesis Analysis

The synthesis of quinoxalin-2-carboxamides typically involves the condensation of quinoxalin-2-carboxylic acid with various amines. This process is facilitated by the use of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) . The specific synthesis of "N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide" is not detailed in the provided papers, but it likely follows a similar synthetic route with the appropriate amine and quinoxalin-2-carboxylic acid precursor.

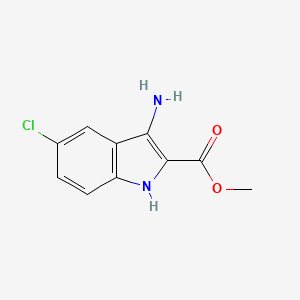

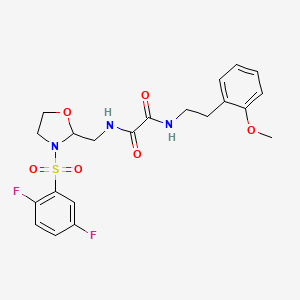

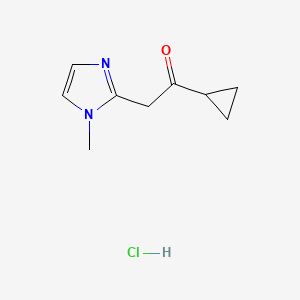

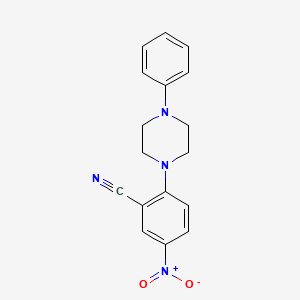

Molecular Structure Analysis

While the molecular structure of "N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide" is not directly discussed, related compounds have been characterized by physical and spectroscopic data . The molecular structure of quinoxalin-2-carboxamides is crucial for their interaction with the 5-HT3 receptor, as the aromatic residue is believed to engage in hydrophobic interactions with the receptor .

Chemical Reactions Analysis

The chemical reactions involving quinoxalin-2-carboxamides primarily concern their pharmacological interactions as 5-HT3 receptor antagonists. These compounds have been evaluated for their ability to antagonize the 5-HT3 receptor in longitudinal muscle-myenteric plexus preparation from guinea pig ileum . The specific chemical reactions of "N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide" with biological targets would require further study.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxalin-2-carboxamides are typically confirmed through spectroscopic data such as LC-MS, 1H, 13C NMR, IR, and mass spectra, along with elemental analysis . These properties are essential for understanding the pharmacokinetics and pharmacodynamics of the compounds. The papers provided do not offer specific data on the physical and chemical properties of "N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide", but similar compounds have been well-characterized in this regard .

Wirkmechanismus

Mode of Action

The compound interacts with its targets through binding to active sites or allosteric sites, leading to inhibition or modulation of the target’s activity. This interaction can result in conformational changes in the target protein, altering its function. For example, if the target is an enzyme, the compound may inhibit its catalytic activity, thereby reducing the rate of a specific biochemical reaction .

Biochemical Pathways

The affected biochemical pathways include those involved in cellular respiration, DNA replication, and protein synthesis. By modulating the activity of key enzymes or receptors, N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide can disrupt normal cellular processes, leading to downstream effects such as reduced cell proliferation, induction of apoptosis, or altered metabolic states . These pathways are crucial for maintaining cellular function and viability, and their disruption can have significant therapeutic implications.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-cyclohexyl-4-quinoxalin-2-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c25-20(22-15-6-2-1-3-7-15)24-12-10-16(11-13-24)26-19-14-21-17-8-4-5-9-18(17)23-19/h4-5,8-9,14-16H,1-3,6-7,10-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRSCWUWNONNHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3019048.png)

![3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B3019049.png)

![N-(5-methylisoxazol-3-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3019050.png)

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B3019052.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![2-naphthalen-1-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B3019064.png)